molecular formula C8H10Cl2N2O B6208507 2-chloro-6-methoxybenzene-1-carboximidamide hydrochloride CAS No. 2703774-12-1

2-chloro-6-methoxybenzene-1-carboximidamide hydrochloride

Cat. No.: B6208507
CAS No.: 2703774-12-1
M. Wt: 221.1
InChI Key:
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Description

2-chloro-6-methoxybenzene-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C8H10Cl2N2O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro group, a methoxy group, and a carboximidamide group attached to a benzene ring, along with a hydrochloride salt.

Preparation Methods

The synthesis of 2-chloro-6-methoxybenzene-1-carboximidamide hydrochloride involves several steps. One common synthetic route starts with the chlorination of 6-methoxybenzene-1-carboximidamide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

In industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and minimizing impurities.

Chemical Reactions Analysis

2-chloro-6-methoxybenzene-1-carboximidamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium cyanide, or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-chloro-6-methoxybenzene-1-carboximidamide hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-6-methoxybenzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-chloro-6-methoxybenzene-1-carboximidamide hydrochloride can be compared with other similar compounds, such as:

    2-chloro-4-methoxybenzene-1-carboximidamide hydrochloride: This compound has a similar structure but with the methoxy group at a different position on the benzene ring.

    2-chloro-6-ethoxybenzene-1-carboximidamide hydrochloride: This compound has an ethoxy group instead of a methoxy group.

    2-chloro-6-methoxybenzene-1-carboxamide hydrochloride: This compound has a carboxamide group instead of a carboximidamide group.

The uniqueness of this compound lies in its specific combination of functional groups and their positions on the benzene ring, which contribute to its distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-6-methoxybenzene-1-carboximidamide hydrochloride involves the reaction of 2-chloro-6-methoxybenzoic acid with ammonium chloride and sodium nitrite to form the corresponding diazonium salt, which is then reacted with ammonium hydroxide to form the carboximidamide. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-chloro-6-methoxybenzoic acid", "ammonium chloride", "sodium nitrite", "ammonium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-chloro-6-methoxybenzoic acid in concentrated sulfuric acid and cool the solution to 0-5°C.", "Step 2: Slowly add a solution of sodium nitrite in water to the cooled solution while stirring.", "Step 3: Add a solution of ammonium chloride in water to the diazonium salt solution and stir for 30 minutes.", "Step 4: Slowly add a solution of ammonium hydroxide to the diazonium salt solution while maintaining the temperature at 0-5°C.", "Step 5: Stir the resulting carboximidamide for 1 hour at room temperature.", "Step 6: Add hydrochloric acid to the carboximidamide solution to form the hydrochloride salt.", "Step 7: Filter and wash the precipitated hydrochloride salt with water and dry in a vacuum oven." ] }

CAS No.

2703774-12-1

Molecular Formula

C8H10Cl2N2O

Molecular Weight

221.1

Purity

95

Origin of Product

United States

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